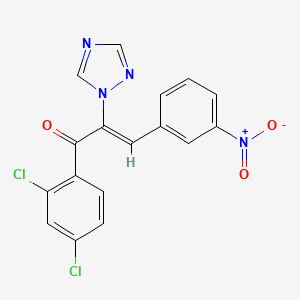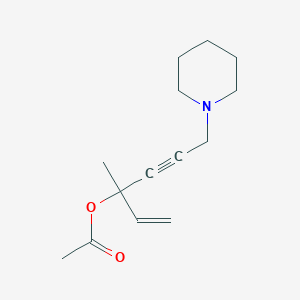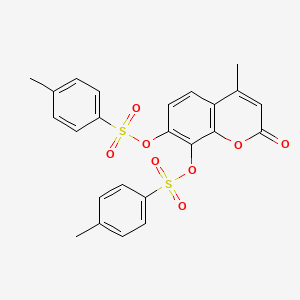![molecular formula C14H19NS B11100754 4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)
4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage This particular compound features a benzothiazole ring fused with a cyclohexane ring, with an ethyl group attached at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] typically involves the reaction of benzothiazole derivatives with cyclohexanone under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of contamination and by-product formation.
Chemical Reactions Analysis
Types of Reactions
4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated derivatives of the compound can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzothiazole ring is known to interact with proteins and nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]
- 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]
Uniqueness
4’-ethyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] stands out due to the presence of the ethyl group at the 4’ position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19NS |
|---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
4'-ethylspiro[3H-1,3-benzothiazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C14H19NS/c1-2-11-7-9-14(10-8-11)15-12-5-3-4-6-13(12)16-14/h3-6,11,15H,2,7-10H2,1H3 |
InChI Key |
GUWPJBZMENBCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11100674.png)
![Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11100675.png)
![{2-methoxy-6-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11100677.png)
![N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-B]quinolin-4-YL)-2-[(3,4-dimethoxyphenethyl)(methyl)amino]acetamide](/img/structure/B11100689.png)

![Methyl 2-[(4-aminobenzoyl)amino]benzoate](/img/structure/B11100698.png)

![5-methyl-2-(4-methylphenyl)-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11100712.png)


![3-[4-(2-Methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11100724.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11100750.png)
